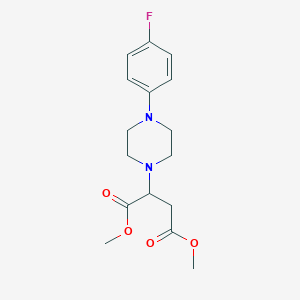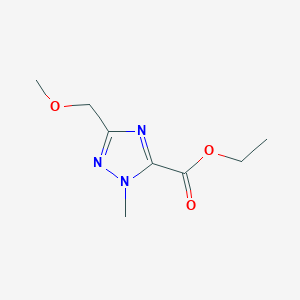
Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate, also known as DFPPS, is a chemical compound that belongs to the class of piperazine derivatives. This compound has been studied extensively for its potential application in scientific research, particularly in the field of neuroscience. DFPPS is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a critical role in synaptic plasticity and learning and memory processes.
Mechanism of Action
Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate acts as a competitive antagonist of the NMDA receptor by binding to the receptor's glycine site. This prevents the binding of glycine, which is an essential co-agonist of the NMDA receptor, and thereby inhibits the receptor's activity. By blocking the NMDA receptor, Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate can modulate the excitability of neurons and affect synaptic plasticity and learning and memory processes.
Biochemical and physiological effects:
Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate has been shown to have a variety of biochemical and physiological effects. In animal studies, Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate has been shown to reduce the severity of seizures and to improve cognitive function in models of Alzheimer's disease and traumatic brain injury. Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate has also been shown to reduce the release of dopamine in the striatum, which suggests that it may have potential as a treatment for drug addiction.
Advantages and Limitations for Lab Experiments
Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate has several advantages for use in lab experiments. It is a potent and selective antagonist of the NMDA receptor, which makes it a valuable tool for studying the role of this receptor in normal and pathological brain function. Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate is also relatively easy to synthesize, which makes it accessible to researchers. However, Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate has some limitations as well. It has a relatively short half-life, which means that it may not be suitable for long-term experiments. Additionally, Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate has some potential off-target effects, which may complicate the interpretation of experimental results.
Future Directions
There are several potential future directions for research on Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate. One area of interest is the role of the NMDA receptor in drug addiction. Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate has been shown to reduce the release of dopamine in the striatum, which suggests that it may have potential as a treatment for drug addiction. Another area of interest is the potential use of Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate in the treatment of neurological disorders, such as Alzheimer's disease and traumatic brain injury. Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate has been shown to improve cognitive function in animal models of these disorders, and further research may reveal its potential as a therapeutic agent. Finally, there is also interest in developing more potent and selective NMDA receptor antagonists, which may have even greater potential for scientific research and therapeutic applications.
Synthesis Methods
Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate can be synthesized using a multi-step process that involves the reaction of 4-fluoroaniline with succinic anhydride to form 4-(4-fluorophenyl)succinic acid. The resulting acid is then converted to a dimethyl ester using a mixture of dimethyl sulfate and triethylamine. Finally, the dimethyl ester is reacted with piperazine in the presence of a catalyst to form Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate.
Scientific Research Applications
Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate has been extensively studied for its potential application in scientific research, particularly in the field of neuroscience. The NMDA receptor has been implicated in a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate has been shown to be a potent and selective antagonist of the NMDA receptor, which makes it a valuable tool for studying the role of this receptor in normal and pathological brain function.
properties
IUPAC Name |
dimethyl 2-[4-(4-fluorophenyl)piperazin-1-yl]butanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O4/c1-22-15(20)11-14(16(21)23-2)19-9-7-18(8-10-19)13-5-3-12(17)4-6-13/h3-6,14H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLDTCDLPTULJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C(=O)OC)N1CCN(CC1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2793706.png)


![N-[2-(Methylamino)ethyl]benzamide;hydrochloride](/img/structure/B2793710.png)
![5-[(1,3-Thiazol-2-yloxy)methyl]pyrrolidin-2-one](/img/structure/B2793712.png)




![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl benzo[d]thiazole-2-carboxylate](/img/structure/B2793722.png)
![Methyl 1,1-difluoro-5-azaspiro[2.3]hexane-4-carboxylate hcl](/img/structure/B2793723.png)
![N-(benzo[d]thiazol-5-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2793725.png)
![N-(1-cyano-1,2,2-trimethylpropyl)-3-[3-(dimethylamino)phenyl]propanamide](/img/structure/B2793726.png)
